Dimethyl ethoxypropanedioate

Description

Contextualization within Propanedioate Ester Chemistry

Propanedioate esters, or malonates, are characterized by a central methylene (B1212753) group flanked by two carbonyl groups, which are in turn bonded to alkoxy groups. atamankimya.com This structure imparts a significant acidity to the α-hydrogen atoms, making the methylene group a potent nucleophile upon deprotonation. This reactivity is the cornerstone of the malonic ester synthesis, a classical method for the preparation of substituted carboxylic acids.

Dimethyl propanedioate, also known as dimethyl malonate, serves as a fundamental building block in this class. nist.gov The introduction of an ethoxy group at the 2-position, as in the theoretical Dimethyl 2-ethoxypropanedioate, would be expected to modulate the electronic properties and steric hindrance of the central carbon, thereby influencing its reactivity in synthetic transformations.

Interactive Table: Properties of Related Propanedioate Esters

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| Dimethyl propanedioate | C₅H₈O₄ | 132.11 | Parent dimethyl ester of malonic acid. nist.gov |

| Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | Widely used in the synthesis of barbiturates and vitamins. wikipedia.org |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 | An important intermediate in pharmaceutical synthesis. ontosight.ai |

Historical Development and Significance of Ethoxymalonate Derivatives in Organic Synthesis

The historical significance of malonate derivatives is deeply intertwined with the development of synthetic organic chemistry. The malonic ester synthesis, for instance, has been a staple in the organic chemist's toolbox for over a century, enabling the construction of complex molecular frameworks from simple starting materials.

Ethoxymalonate derivatives, such as diethyl ethoxymethylenemalonate, have emerged as particularly valuable reagents. These compounds serve as versatile three-carbon synthons and are instrumental in the construction of heterocyclic systems, including quinolones, which are an important class of antibacterial agents. ontosight.aistackexchange.com The ethoxy group in these molecules often acts as a leaving group in condensation reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. The reactivity of the ethoxymethylene group has been harnessed in the synthesis of a wide range of biologically active molecules and functional materials. researchgate.net

Current Research Landscape and Emerging Trajectories for Dimethyl 2-Ethoxypropanedioate

The current research landscape for propanedioate esters is characterized by the development of novel catalytic systems and the synthesis of increasingly complex target molecules. While direct research on Dimethyl 2-ethoxypropanedioate is not prominent in the available literature, the broader field of malonate chemistry continues to evolve.

Emerging research trajectories include the use of malonate derivatives in asymmetric synthesis, where the development of chiral catalysts allows for the stereoselective functionalization of the malonate backbone. Furthermore, the application of malonates in multicomponent reactions and cascade processes is a growing area of interest, offering efficient and atom-economical routes to complex molecular architectures. nih.gov

Although Dimethyl 2-ethoxypropanedioate remains a subject of theoretical interest rather than extensive empirical study, its potential role as a specialized building block in organic synthesis cannot be entirely dismissed. Future research may yet uncover unique applications for this and other substituted malonate esters, driven by the continuous search for novel reagents with tailored reactivity for the synthesis of new medicines, materials, and agrochemicals. wikipedia.org

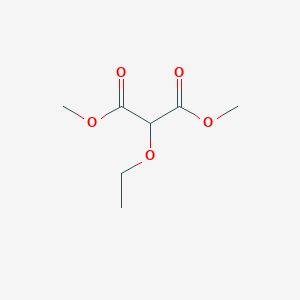

Structure

3D Structure

Properties

CAS No. |

5018-32-6 |

|---|---|

Molecular Formula |

C7H12O5 |

Molecular Weight |

176.17 g/mol |

IUPAC Name |

dimethyl 2-ethoxypropanedioate |

InChI |

InChI=1S/C7H12O5/c1-4-12-5(6(8)10-2)7(9)11-3/h5H,4H2,1-3H3 |

InChI Key |

UILPTYMAACQFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathway Elucidation for Dimethyl 2 Ethoxypropanedioate

Established Synthetic Routes and Procedural Variations

The synthesis of dimethyl 2-ethoxypropanedioate is primarily achieved through classical organic reactions, including direct esterification and the derivatization of malonate precursors. These methods have been refined over time with various catalytic systems and procedural adjustments to improve efficiency.

Esterification Reactions and Catalytic Systems

The most direct route to dimethyl 2-ethoxypropanedioate is the Fischer-Speier esterification of 2-ethoxypropanedioic acid with methanol (B129727). This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or hydrochloric acid. The process involves heating the carboxylic acid and excess alcohol under reflux to drive the equilibrium towards the ester product. libretexts.orglibretexts.org The mechanism proceeds through the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack from the methanol molecule. libretexts.org

Alternative catalytic systems have been developed to overcome the often harsh conditions of traditional Fischer esterification. One such system employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method allows for esterification to occur under milder, non-acidic conditions at room temperature, which is particularly useful for sensitive substrates. orgsyn.org However, the formation of N-acylurea byproducts can sometimes complicate purification. orgsyn.org

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst System | Reaction Conditions | Advantages | Disadvantages |

| Concentrated H₂SO₄ | Reflux with excess methanol | Inexpensive, simple procedure. libretexts.org | Harsh acidic conditions, reversible reaction. libretexts.org |

| DCC/DMAP | Room temperature, aprotic solvent | Mild conditions, high yields. orgsyn.org | Formation of N-acylurea byproduct, higher cost. orgsyn.org |

| Ytterbium(III) triflate | --- | Catalytic Lewis acid, broad substrate scope. organic-chemistry.org | --- |

Derivatization from Precursor Malonate Esters

An alternative and widely used strategy is the derivatization of dimethyl malonate. The malonic ester synthesis provides a versatile framework for introducing substituents at the α-carbon. wikipedia.orgmasterorganicchemistry.com To synthesize dimethyl 2-ethoxypropanedioate, an ethoxy group must be introduced onto the central carbon of dimethyl malonate.

This transformation is typically achieved by first generating the enolate of dimethyl malonate using a suitable base, such as sodium ethoxide or sodium hydride. masterorganicchemistry.com This enolate then acts as a nucleophile. While direct ethoxylation can be challenging, one general method involves the reaction of the sodium salt of a malonate with a suitable electrophilic oxygen source. A common approach for introducing an oxygen substituent involves oxidation of the enolate.

Deprotonation: A base removes the acidic α-proton from dimethyl malonate to form a resonance-stabilized enolate. masterorganicchemistry.com

Nucleophilic Attack: The enolate attacks an electrophilic oxygen-containing reagent.

Work-up: The reaction mixture is neutralized and the product is isolated.

Novel Synthetic Approaches and Green Chemistry Principles

In line with the principles of green chemistry, recent efforts have focused on developing more sustainable synthetic routes. mlsu.ac.inmit.edu This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. mit.edu

For the synthesis of esters like dimethyl 2-ethoxypropanedioate, green approaches could involve:

Use of Solid Acid Catalysts: Replacing corrosive liquid acids like sulfuric acid with reusable solid acid catalysts, such as zeolites or ion-exchange resins, can simplify product purification and reduce environmental impact. nih.govbpdp.or.id

Solvent-Free Reactions: Conducting reactions under solvent-free conditions or in greener solvents like ionic liquids or supercritical fluids can significantly reduce volatile organic compound (VOC) emissions. nih.gov

Catalytic Reactions: The use of catalysts is inherently a green principle as they are used in small amounts and can be recycled, reducing the stoichiometric waste associated with many reagents. mit.edu

A novel approach that aligns with green chemistry is the potential use of photo-triggered reactions, which can proceed under mild conditions, often without the need for harsh reagents. rsc.org While not yet specifically documented for dimethyl 2-ethoxypropanedioate, such methodologies represent a promising area for future research.

Mechanistic Investigations of Dimethyl 2-Ethoxypropanedioate Synthesis

The mechanisms underpinning the primary synthetic routes to dimethyl 2-ethoxypropanedioate are well-established in the field of organic chemistry.

In the case of Fischer esterification , the reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The key steps are:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl group of 2-ethoxypropanedioic acid, making it a more potent electrophile. libretexts.org

Nucleophilic attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

Deprotonation: The catalyst is regenerated by the removal of a proton from the resulting protonated ester, yielding the final product, dimethyl 2-ethoxypropanedioate. libretexts.org

For the derivatization of dimethyl malonate , the mechanism is centered on the formation and reaction of an enolate ion.

Enolate Formation: A base abstracts the α-proton, which is acidic due to the electron-withdrawing effect of the two adjacent ester groups. This results in a nucleophilic enolate. masterorganicchemistry.com

Nucleophilic Substitution/Addition: The enolate then reacts with an appropriate electrophile to introduce the ethoxy group. The specifics of this step depend on the chosen ethoxylating agent.

Optimization Strategies for Synthetic Yields and Process Efficiency

Maximizing the yield and efficiency of chemical syntheses is crucial for both laboratory-scale research and industrial production. Several strategies can be employed to optimize the synthesis of dimethyl 2-ethoxypropanedioate.

For esterification reactions , which are typically reversible, Le Châtelier's principle is often exploited. This can be achieved by:

Using an excess of one reactant: Employing a large excess of methanol can shift the equilibrium towards the product side. libretexts.org

Removal of water: Continuously removing the water formed during the reaction, for instance by using a Dean-Stark apparatus or molecular sieves, will also drive the reaction to completion. libretexts.org

The choice of catalyst and reaction conditions also plays a vital role. While strong acids are effective, optimizing the catalyst concentration is necessary to avoid side reactions. For more sensitive substrates, milder catalytic systems like DCC/DMAP can provide higher yields despite their cost. orgsyn.org

In the context of industrial processes, process optimization often involves detailed kinetic modeling and simulation to determine the ideal operating conditions. cup.edu.cnrsc.org Techniques such as Response Surface Methodology (RSM) can be used to statistically model and optimize the effects of variables like temperature, pressure, and catalyst loading on the reaction yield. mdpi.com For instance, in the related synthesis of dimethyl ether, computational fluid dynamics (CFD) simulations have been used to model and optimize reactor design for better heat management and efficiency. cup.edu.cn These principles are directly applicable to optimizing the synthesis of dimethyl 2-ethoxypropanedioate.

Table 2: Optimization Parameters for Dimethyl 2-Ethoxypropanedioate Synthesis

| Parameter | Strategy | Rationale |

| Reactant Concentration | Use excess methanol | Shift equilibrium to favor product formation (Le Châtelier's Principle). libretexts.org |

| Product Removal | Continuous removal of water | Drive the reversible esterification reaction to completion. libretexts.org |

| Catalyst Selection | Use of solid acid catalysts or mild coupling agents | Improve selectivity, simplify purification, and reduce corrosive waste. orgsyn.orgbpdp.or.id |

| Reaction Temperature | Kinetic modeling and experimental design | Balance reaction rate with catalyst stability and prevention of side reactions. psu.edukit.edu |

| Process Design | Use of advanced reactor designs (e.g., reactive distillation) | Combine reaction and separation in a single unit to improve efficiency. google.com |

Reactivity Profiles and Transformational Chemistry of Dimethyl 2 Ethoxypropanedioate

Comprehensive Analysis of the Active Methylene (B1212753) Group Reactivity

The central feature of Dimethyl 2-ethoxypropanedioate's reactivity is the active methylene group, the carbon atom situated between the two ester carbonyl groups. The hydrogen atoms attached to this carbon exhibit significant acidity, a direct consequence of the inductive electron-withdrawing effect of the adjacent carbonyl and ethoxy groups. This acidity is a cornerstone of the compound's synthetic utility, allowing for the facile formation of a resonance-stabilized enolate ion in the presence of a suitable base. organic-chemistry.orgpressbooks.pub

The pKa of the α-proton in diethyl malonate is approximately 13, and a similar value can be anticipated for Dimethyl 2-ethoxypropanedioate. masterorganicchemistry.com This acidity permits the use of a wide range of bases for deprotonation, with alkoxides such as sodium ethoxide being commonly employed to generate the corresponding enolate. pressbooks.pubmasterorganicchemistry.com The resulting enolate is a soft nucleophile and serves as a key intermediate in a multitude of carbon-carbon bond-forming reactions. masterorganicchemistry.com

The general scheme for the deprotonation and subsequent alkylation of a malonic ester is a fundamental transformation in organic synthesis. masterorganicchemistry.comwikipedia.org This process allows for the introduction of a variety of substituents at the α-position. Given that Dimethyl 2-ethoxypropanedioate possesses a single acidic proton on its active methylene group, it is predisposed to mono-alkylation, leading to the formation of a quaternary carbon center.

Table 1: Representative Alkylation Reaction of a Substituted Malonic Ester

| Reactant 1 | Reactant 2 | Base | Product | Notes |

| Diethyl methylmalonate | Benzyl bromide | Sodium ethoxide | Diethyl methyl(benzyl)malonate | This reaction exemplifies the straightforward alkylation of an α-substituted malonate, a transformation directly analogous to the expected reactivity of Dimethyl 2-ethoxypropanedioate. |

Nucleophilic and Electrophilic Reactivity Patterns

The reactivity of Dimethyl 2-ethoxypropanedioate can be bifurcated into nucleophilic and electrophilic patterns.

Nucleophilic Reactivity:

The primary nucleophilic character of Dimethyl 2-ethoxypropanedioate arises from the enolate generated upon deprotonation of the active methylene proton. This enolate can participate in a variety of classical carbon-carbon bond-forming reactions, including:

Alkylation: As previously discussed, the enolate readily reacts with alkyl halides in SN2 reactions to introduce alkyl substituents. pressbooks.pub

Michael Addition: As a soft nucleophile, the enolate is an excellent candidate for conjugate addition (Michael reaction) to α,β-unsaturated carbonyl compounds and other Michael acceptors. masterorganicchemistry.com This reaction provides a powerful method for the construction of 1,5-dicarbonyl compounds.

Acylation: The enolate can be acylated by reaction with acyl chlorides or anhydrides, leading to the formation of β-keto esters.

Electrophilic Reactivity:

The carbonyl carbons of the two ester groups are electrophilic centers and are susceptible to attack by strong nucleophiles. This can lead to transesterification if reacted with an alcohol under acidic or basic conditions, or to the formation of amides upon reaction with amines, often at elevated temperatures.

Furthermore, N-hydroxysuccinimide esters of N-alkoxycarbonyl-α-amino acids have been shown to react with active methylene compounds like malonic esters in C-acylation reactions to produce functionalized enols and tetramic acids. acs.org

Pericyclic Reactions and Rearrangements Involving the Ethoxypropanedioate Moiety

While specific examples of pericyclic reactions involving Dimethyl 2-ethoxypropanedioate are not prominent in the literature, the behavior of related substituted malonates suggests several potential transformations.

The decarboxylation of malonic acids, which can be formed by the hydrolysis of malonic esters, is a classic example of a pericyclic reaction that proceeds through a cyclic, six-membered transition state. openochem.org

Of greater synthetic interest is the ester enolate Claisen rearrangement . Allylic malonates can undergo a acs.orgacs.org-sigmatropic rearrangement to afford substituted glutaric acid derivatives in high yield. organic-chemistry.orgtandfonline.com An analogous transformation could be envisioned for an allylic ether derivative of a malonate. The presence of an alkoxy substituent can influence the rate of Claisen rearrangements. acs.orgacs.org

Another relevant transformation is the Curtius rearrangement , which has been demonstrated in systems containing a malonate moiety. For instance, a diastereoselective alkylation of an α-monosubstituted malonate, followed by chemoselective ester removal and a Curtius rearrangement, provides a route to quaternized α-amino acids. acs.orgacs.orgnih.gov

Additionally, the vinylogous Wolff rearrangement of β,γ-unsaturated α-diazo-β-ketoesters has been reported as a method for preparing substituted malonates, highlighting the accessibility of malonate structures through rearrangement pathways. tandfonline.com

Metal-Catalyzed and Organocatalyzed Transformations

The rich reactivity of malonate derivatives has been significantly expanded through the development of metal- and organocatalyzed transformations.

Metal-Catalyzed Reactions:

Palladium and Nickel-Catalyzed Cross-Coupling: The enolates of malonic esters can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form α-aryl malonates. Nickel catalysts are also effective for such transformations. chemie-brunschwig.ch

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been employed for the malonation of 2-arylquinazolines with diazomalonates, proceeding through a double C-H functionalization pathway. researchgate.net

Copper-Catalyzed Reactions: Copper has been used as a catalyst in various reactions involving malonates, including cross-coupling reactions. pearson.com

Organocatalyzed Reactions:

The development of organocatalysis has provided mild and stereoselective methods for transformations involving malonate-like structures.

Decarboxylative Mannich Reactions: Substituted malonic acid half-oxyesters (SMAHOs), which are closely related to Dimethyl 2-ethoxypropanedioate, undergo decarboxylative Mannich reactions with imines when catalyzed by organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), affording β-amino esters. Current time information in Washington, DC, US.

Decarboxylative Amination: SMAHOs can also undergo decarboxylative amination with dialkyl azodicarboxylates in the presence of an organocatalyst to yield α-amino acid derivatives.

Table 2: Examples of Catalyzed Reactions with Malonate Derivatives

| Reaction Type | Catalyst | Substrates | Product Type |

| Decarboxylative Mannich Reaction | DABCO | Substituted Malonic Acid Half-Oxyesters, Imines | β-Amino Esters |

| C-H Functionalization | Rhodium complex | 2-Arylquinazolines, Diazomalonates | Dimalonate-substituted 2-arylquinazolines |

| Cross-Coupling | Palladium or Nickel complex | Malonate enolate, Aryl halide | α-Aryl malonate |

Stereochemical Control and Diastereoselective Synthesis

Achieving stereocontrol in reactions involving the α-carbon of malonates is a significant area of research, particularly for the synthesis of enantiomerically enriched compounds containing quaternary stereocenters.

Enantioselective Mannich Reactions: The direct, enantioselective Mannich reaction of malonate esters with N-Boc and N-Cbz aldimines can be catalyzed by bifunctional cinchonine (B1669041) derivatives. This methodology allows for the formation of adjacent stereocenters with high relative and absolute stereocontrol. masterorganicchemistry.com

Desymmetrization of Malonic Esters: The desymmetrization of disubstituted malonic esters is a powerful strategy for accessing chiral monoesters with a quaternary stereocenter. This has been achieved through enzymatic hydrolysis and, more recently, through reductive desymmetrization catalyzed by dinuclear zinc complexes. masterorganicchemistry.com

Asymmetric Hydrogenation: Chiral spiro iridium catalysts have been used for the efficient asymmetric hydrogenation of β-aryl alkylidene malonate esters, yielding chiral saturated malonates with excellent enantioselectivities.

The presence of the ethoxy group in Dimethyl 2-ethoxypropanedioate may offer opportunities for diastereoselective reactions by influencing the facial selectivity of attack on the enolate or by participating in chelation control with a metal catalyst.

Strategic Applications in Advanced Organic Synthesis

Dimethyl 2-Ethoxypropanedioate as a Key Building Block for Complex Molecular Architectures

The structural features of dimethyl 2-ethoxypropanedioate make it an ideal starting material or intermediate for the assembly of intricate molecular frameworks. The presence of multiple reactive sites allows for sequential or concerted bond-forming events, leading to significant increases in molecular complexity.

The active methylene (B1212753) proton of dimethyl 2-ethoxypropanedioate can be readily abstracted by a base, generating a stabilized carbanion. This nucleophile is central to the formation of carbon-carbon bonds necessary for building carbocyclic systems. For instance, it can participate in Michael addition reactions with α,β-unsaturated compounds or undergo tandem alkylation with dihaloalkanes to furnish substituted cycloalkanes.

Moreover, the compound is a powerful precursor for a diverse range of heterocyclic compounds, which are core structures in many pharmaceuticals. utsa.edu By reacting with various binucleophilic reagents, dimethyl 2-ethoxypropanedioate can be used to construct a variety of saturated and unsaturated heterocycles. Condensation reactions with compounds like hydrazine, urea (B33335), or thiourea (B124793) can yield five- or six-membered heterocyclic rings. nih.govsemanticscholar.org The general strategy involves the initial formation of an adduct, followed by an intramolecular cyclization-elimination sequence.

Table 1: Potential Heterocyclic Systems from Dimethyl 2-Ethoxypropanedioate

| Reactant | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| Hydrazine | Pyrazolidinedione | Condensation |

| Urea | Barbiturate analogue | Condensation |

| Thiourea | Thiobarbiturate analogue | Condensation |

| Guanidine | Pyrimidine derivative | Condensation |

This versatility allows chemists to access libraries of heterocyclic scaffolds, which are crucial for drug discovery and materials science. utsa.edu

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing atoms from all starting materials, represent a highly efficient synthetic strategy. nih.govresearchgate.net Similarly, domino (or cascade) processes, involving two or more sequential bond-forming reactions under the same conditions without isolating intermediates, offer significant advantages in terms of atom economy and waste reduction. nih.govnih.gov

Dimethyl 2-ethoxypropanedioate is an excellent substrate for such processes. Its structure is primed for participation in reactions like the Hantzsch or Biginelli MCRs, where it can serve as the active methylene component. A hypothetical three-component reaction involving an aldehyde, a urea derivative, and dimethyl 2-ethoxypropanedioate could directly lead to highly functionalized dihydropyrimidinone frameworks, which are known for their wide range of biological activities. scielo.br Domino processes can be initiated by the Michael addition of the malonate to an acceptor, with the resulting intermediate being trapped intramolecularly to forge a new ring system, all in one pot. nih.gov

Table 2: Illustrative Multicomponent Reaction

| Reaction Name | Components | Potential Product with Dimethyl 2-Ethoxypropanedioate |

|---|---|---|

| Biginelli-like Reaction | Aldehyde, Urea, Dimethyl 2-ethoxypropanedioate | Functionalized dihydropyrimidinone |

| Hantzsch-like Reaction | Aldehyde, Ammonia, Dimethyl 2-ethoxypropanedioate (2 equiv.) | Substituted 1,4-dihydropyridine |

The use of MCRs and domino reactions aligns with the principles of green chemistry by reducing the number of synthetic steps and purification stages required. frontiersin.org

The synthesis of single-enantiomer compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different biological activities. wikipedia.orgchrom-china.com Enantioselective synthesis is the methodology used to produce a specific enantiomer preferentially. wikipedia.org Dimethyl 2-ethoxypropanedioate, while achiral itself, possesses a prochiral center at the active methylene carbon.

This feature allows for the application of asymmetric catalysis to generate chiral molecules. rsc.org For example, an enantioselective allylic alkylation using a chiral palladium catalyst can introduce an alkyl group stereoselectively. rsc.org Alternatively, the malonate can be reacted with a chiral auxiliary, which directs subsequent reactions to occur on one face of the molecule, followed by removal of the auxiliary to yield the enantiomerically enriched product. nih.gov Such strategies are fundamental to modern asymmetric synthesis and enable the creation of complex chiral molecules from simple, achiral precursors. nih.govd-nb.info

Functional Group Interconversions Utilizing the Ethoxypropanedioate Framework

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to achieve a desired synthetic target. flashcards.worldic.ac.uk The dimethyl 2-ethoxypropanedioate framework offers several opportunities for FGI, primarily involving its two ester groups. These transformations are critical for elaborating the molecule into more complex structures or for revealing new reactive handles.

The diester can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. Selective hydrolysis of one ester group while preserving the other is also feasible under carefully controlled conditions. Conversely, the esters can be reduced using powerful reducing agents like lithium aluminum hydride to afford a 1,3-diol. ic.ac.uk These diols and diacids are themselves versatile building blocks for further synthesis, such as the preparation of polyesters or other polymers.

Table 3: Key Functional Group Interconversions

| Starting Functionality | Reagent(s) | Product Functionality |

|---|---|---|

| Diester | LiAlH₄ (Lithium aluminum hydride) | 1,3-Diol |

| Diester | NaOH, H₃O⁺ (Saponification, then acidification) | Malonic acid derivative |

| Diester | R-NH₂ (Amine) | Diamide |

| Ester | DIBAL-H (Diisobutylaluminium hydride) | Aldehyde (partial reduction) |

These interconversions significantly expand the synthetic utility of the original framework, providing access to a wide range of derivatives. mit.eduvanderbilt.eduslideshare.net

Role in Specialized Reagent and Ligand Precursor Synthesis

A precursor is a compound that participates in a chemical reaction that produces another compound. unodc.orgreagent.co.uk Dimethyl 2-ethoxypropanedioate can serve as a precursor for the synthesis of more specialized reagents and ligands for catalysis. Through functional group interconversions as described above, the ester groups can be transformed into functionalities capable of coordinating to metal centers, such as amides, phosphines, or carboxylic acids.

For example, conversion of the diester to a diacid chloride creates a potent acylating agent. Reaction with bidentate nucleophiles could lead to the formation of macrocyclic structures. Furthermore, elaboration of the framework into a multidentate structure can produce chiral or achiral ligands capable of binding to transition metals to form catalysts for a variety of organic transformations. The ability to systematically modify the backbone of the ligand precursor allows for the fine-tuning of the steric and electronic properties of the resulting catalyst.

Development of Innovative Methodologies for Target Molecule Synthesis

The ultimate goal of organic synthesis is often the construction of a specific target molecule, which can range from natural products to novel pharmaceutical agents. pressbooks.pub Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. libretexts.orgwikipedia.org

In this context, dimethyl 2-ethoxypropanedioate is often identified as a valuable synthon—an idealized fragment resulting from a disconnection. egrassbcollege.ac.in Its structure corresponds to a synthetic equivalent for a nucleophilic dicarbomethoxy ethyl fragment. When planning the synthesis of a complex molecule containing a 1,3-dicarbonyl motif or a related structure, a retrosynthetic disconnection can lead back to dimethyl 2-ethoxypropanedioate, thereby simplifying the synthetic challenge. wikipedia.org Its predictable reactivity and commercial availability make it an attractive starting point for developing innovative and efficient routes to complex target molecules.

Sophisticated Spectroscopic and Chromatographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of dimethyl ethoxypropanedioate. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the compound's connectivity.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of dimethyl ethoxypropanedioate would be expected to display six distinct signals, corresponding to the six unique carbon environments. The carbonyl carbons of the ester groups are expected to appear furthest downfield, a characteristic feature of sp²-hybridized carbons double-bonded to oxygen. The carbon atom of the central methine group is also significantly shifted downfield due to the attachment of three electronegative oxygen atoms (one from the ether and two from the ester groups). The carbons of the methoxy (B1213986) and ethoxy groups appear in their characteristic regions.

Predicted NMR Data for Dimethyl Ethoxypropanedioate The following data are predicted based on standard chemical shift values and coupling constants for similar functional groups. The solvent is assumed to be CDCl₃.

Interactive ¹H NMR Data Table

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 4.5 - 4.7 | Singlet (s) | 1H | O-CH (COOCH₃)₂ |

| b | 3.7 - 3.8 | Singlet (s) | 6H | -COOCH₃ |

| c | 3.6 - 3.8 | Quartet (q) | 2H | -O-CH₂ CH₃ |

| d | 1.2 - 1.3 | Triplet (t) | 3H | -OCH₂CH₃ |

Interactive ¹³C NMR Data Table

| Predicted Signal | Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 1 | 167 - 169 | C=O | C =O |

| 2 | 75 - 80 | CH | O-C H(COOCH₃)₂ |

| 3 | 65 - 70 | CH₂ | -O-C H₂CH₃ |

| 4 | 52 - 54 | CH₃ | -COOC H₃ |

| 5 | 14 - 16 | CH₃ | -OCH₂C H₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in dimethyl ethoxypropanedioate. These techniques are complementary and provide a detailed fingerprint of the molecule's vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups of the esters. Another key feature is the C-O stretching region, which will show multiple bands due to the ether and ester linkages. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will appear in the typical aliphatic region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, it is typically less intense than in the IR spectrum. The C-C and C-O single bond stretches, as well as the symmetric vibrations of the molecule, often give rise to strong Raman signals.

Predicted Vibrational Spectroscopy Data for Dimethyl Ethoxypropanedioate

Interactive FT-IR and Raman Data Table

| Wavenumber (cm⁻¹) | Predicted FT-IR Intensity | Predicted Raman Intensity | Assignment of Vibrational Mode |

| 2980 - 2850 | Medium-Strong | Medium-Strong | C-H stretching (methyl, methylene) |

| 1750 - 1735 | Very Strong | Medium | C=O stretching (ester carbonyl) |

| 1470 - 1430 | Medium | Medium | C-H bending (methyl, methylene) |

| 1300 - 1000 | Strong, multiple bands | Medium-Strong | C-O stretching (ester and ether) |

| ~850 | Medium | Strong | Symmetric C-O-C stretching |

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pathway Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of dimethyl ethoxypropanedioate through analysis of its fragmentation patterns. Using a high-resolution mass spectrometer, the precise molecular mass can be determined, which confirms the elemental composition.

Under electron ionization (EI), the molecule is expected to ionize and fragment in predictable ways. The molecular ion peak [M]⁺, corresponding to the intact molecule, may be observed. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and the entire ester group (-COOCH₃). Alpha-cleavage adjacent to the ether oxygen is also a likely fragmentation route.

Predicted Mass Spectrometry Data for Dimethyl Ethoxypropanedioate

Interactive Mass Spectrometry Fragmentation Table

| m/z (Mass-to-Charge Ratio) | Predicted Relative Intensity | Possible Fragment Ion | Fragment Lost |

| 176 | Low | [C₇H₁₂O₅]⁺ | (Molecular Ion) |

| 145 | Medium | [C₆H₉O₄]⁺ | -OCH₃ |

| 131 | High | [C₅H₇O₄]⁺ | -OC₂H₅ |

| 117 | Medium | [C₅H₉O₃]⁺ | -COOCH₃ |

| 103 | High | [C₃H₃O₄]⁺ | -CH(OCH₃)₂ |

| 73 | Very High | [C₃H₅O₂]⁺ | -CH(COOCH₃)(OC₂H₅) |

| 59 | Medium | [COOCH₃]⁺ | -CH(OC₂H₅)(COOCH₃) |

| 45 | Medium | [OC₂H₅]⁺ | -CH(COOCH₃)₂ |

Advanced Chromatographic Separations (e.g., GC-MS, HPLC-MS) for Purity Profiling and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of dimethyl ethoxypropanedioate and for analyzing it within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): Given its expected volatility, dimethyl ethoxypropanedioate is well-suited for analysis by GC-MS. chemicalbook.com In this technique, the compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer for identification. The retention time from the GC provides one piece of identifying information, while the mass spectrum provides confirmation of its structure. chemicalbook.com This is a standard method for analyzing similar ester compounds. chemicalbook.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC is another powerful separation technique that can be used, particularly for less volatile or thermally sensitive mixtures. mdpi.com For dimethyl ethoxypropanedioate, reversed-phase HPLC could be employed, where separation is based on polarity. mdpi.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. mdpi.com Coupling the HPLC to a mass spectrometer allows for the sensitive detection and identification of the compound as it elutes from the column. mdpi.com

Complementary Analytical Methods for Comprehensive Characterization

While NMR, vibrational spectroscopy, mass spectrometry, and chromatography are the primary tools for characterizing dimethyl ethoxypropanedioate, other methods can provide complementary information.

Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and oxygen in a purified sample. The experimental values can be compared to the theoretical values calculated from the chemical formula (C₇H₁₂O₅) to confirm the compound's elemental composition.

Refractive Index and Density: These physical properties are characteristic of a pure substance. Measuring the refractive index and density of a synthesized batch of dimethyl ethoxypropanedioate and comparing them to reference values (if available) can serve as a quick check of purity.

Melting/Boiling Point: The determination of the boiling point at a specific pressure is a classic method for characterizing liquids and can be an indicator of purity. A sharp boiling point suggests a pure compound, whereas a broad boiling range indicates the presence of impurities.

Computational Chemistry and Theoretical Investigations of Dimethyl 2 Ethoxypropanedioate

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For Dimethyl 2-ethoxypropanedioate, methods like Density Functional Theory (DFT) or ab initio calculations would be employed to solve the electronic Schrödinger equation. These studies would yield crucial information about the molecule's electronic structure.

Key areas of investigation would include the distribution of electron density, the nature of the chemical bonds (covalent, ionic character), and the molecular orbital energy levels. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are critical in determining the molecule's reactivity and electronic properties. Analysis of the bonding would reveal the strength and characteristics of the ester and ether linkages within the molecule.

Conformational Landscape and Energetic Analysis

The flexibility of the ethoxy and dimethyl ester groups in Dimethyl 2-ethoxypropanedioate allows for multiple spatial arrangements, or conformations. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is often achieved by rotating the single bonds and calculating the corresponding energy at each step.

The results would reveal the most energetically favorable three-dimensional structure(s) of the molecule under isolated conditions. This information is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity. An energetic analysis would provide the relative stabilities of different conformers, often expressed in terms of Gibbs free energy.

Reaction Pathway Modeling and Transition State Characterization

Should Dimethyl 2-ethoxypropanedioate be involved in a chemical reaction, such as hydrolysis of the ester groups, computational methods could be used to model the entire reaction pathway. This involves identifying the lowest energy path from reactants to products, which proceeds through a high-energy transition state.

By characterizing the geometry and energy of the transition state, chemists can gain a deep understanding of the reaction mechanism and predict the reaction rate. Techniques such as transition state searching algorithms are used to locate these critical points on the potential energy surface. For Dimethyl 2-ethoxypropanedioate, this could elucidate how the ethoxy group influences the reactivity of the two ester functionalities.

Molecular Dynamics Simulations in Solvent Environments

To understand the behavior of Dimethyl 2-ethoxypropanedioate in a real-world chemical environment, such as in a solvent like water or an organic solvent, molecular dynamics (MD) simulations would be performed. MD simulations model the movement of atoms and molecules over time, taking into account intermolecular forces.

These simulations would provide insights into how solvent molecules arrange themselves around the solute (Dimethyl 2-ethoxypropanedioate) and how the solute's conformation might change in the presence of the solvent. Properties such as the diffusion coefficient and radial distribution functions could be calculated to understand the solvation dynamics and intermolecular interactions, like hydrogen bonding with protic solvents.

Prediction and Interpretation of Spectroscopic Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For Dimethyl 2-ethoxypropanedioate, quantum chemical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies, one can predict the positions of peaks in the IR and Raman spectra, which correspond to the molecule's vibrational modes. Similarly, NMR chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the molecule's structure and assign the observed signals to specific atoms. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret directly.

Computational Studies on Reactivity Descriptors

To quantify the chemical reactivity of Dimethyl 2-ethoxypropanedioate, various reactivity descriptors can be calculated using the results from quantum chemical computations. These descriptors, often derived from conceptual DFT, help in predicting how and where a molecule will react.

Sustainability and Environmental Considerations in Dimethyl 2 Ethoxypropanedioate Research

Adherence to Green Chemistry Principles in Synthesis and Application

The synthesis and application of Dimethyl 2-ethoxypropanedioate can be evaluated through the lens of the twelve principles of green chemistry. These principles provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. acs.orgepa.gov

Modern approaches to the synthesis of malonic esters, a class to which Dimethyl 2-ethoxypropanedioate belongs, are increasingly focused on improving their environmental profile. google.com Key areas of improvement include the use of catalytic reagents over stoichiometric ones, which reduces waste, and designing safer chemicals to minimize toxicity. acs.orgepa.gov For instance, the use of enzymes in synthesis can lead to greater specificity and reduce the need for protecting groups, thereby simplifying processes and reducing waste. acs.org

In its applications, if Dimethyl 2-ethoxypropanedioate were to be used as a building block in pharmaceutical or polymer synthesis, the principles of designing for degradation and using renewable feedstocks would become critical. Designing the molecule to break down into innocuous products after its intended use would prevent environmental persistence. epa.gov While not currently produced from renewable feedstocks on a large scale, research into bio-based sources for the malonic acid backbone or the ethoxy group could significantly enhance its green credentials.

Atom Economy and Waste Reduction Strategies

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. acs.orgjocpr.comkccollege.ac.inwordpress.com A higher atom economy signifies less waste generation. The synthesis of Dimethyl 2-ethoxypropanedioate can proceed through various routes, each with a different atom economy.

A potential synthetic route involves the Williamson ether synthesis to introduce the ethoxy group onto a precursor like dimethyl 2-hydroxypropanedioate. The classical Williamson synthesis, however, often has a poor atom economy due to the formation of salt byproducts. numberanalytics.comacs.org For example, the reaction of an alkoxide with an alkyl halide generates a stoichiometric amount of salt waste. acs.org

Hypothetical Atom Economy Calculation:

Consider a two-step synthesis:

Esterification: Malonic acid reacts with methanol (B129727) to form dimethyl malonate.

Etherification: The enolate of dimethyl malonate reacts with an ethylating agent like ethyl bromide.

Interactive Data Table: Hypothetical Atom Economy for Dimethyl 2-ethoxypropanedioate Synthesis

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Esterification | Malonic Acid + 2 Methanol | Dimethyl Malonate | 2 Water | 86.8 |

| Etherification | Dimethyl Malonate + Sodium Ethoxide + Bromoethane | Dimethyl 2-ethoxypropanedioate + Sodium Bromide | None | 60.7 |

To improve atom economy and reduce waste, alternative synthetic strategies are being explored. Catalytic methods that avoid the use of stoichiometric reagents are highly desirable. google.com For instance, using catalytic amounts of a base in the etherification step or developing a direct catalytic ethoxylation of dimethyl malonate would significantly improve the atom economy by minimizing byproduct formation.

Exploration of Alternative Solvents and Reaction Media

Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental impact of chemical processes. Research into greener solvents is a key area of sustainable chemistry. For the synthesis of Dimethyl 2-ethoxypropanedioate, several alternative solvents could be considered.

2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent derived from renewable resources like corn cobs. wikipedia.orgnih.gov It is a viable substitute for tetrahydrofuran (B95107) (THF) and offers advantages such as higher boiling point and limited miscibility with water, which can simplify work-up procedures. wikipedia.orgnih.gov Studies have shown its effectiveness in various organic reactions, including those involving malonic esters. nih.gov

Cyclopentyl methyl ether (CPME) is another green solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions. wikipedia.org It is considered a good replacement for solvents like dichloromethane (B109758) (DCM) and can be used in esterification and alkylation reactions, which are relevant to the synthesis of Dimethyl 2-ethoxypropanedioate. wikipedia.orgglindiachemicals.comscite.ai Research has demonstrated successful malonic ester alkylations in CPME with high yields. nih.gov

Interactive Data Table: Properties of Potential Green Solvents

| Solvent | Source | Boiling Point (°C) | Key Advantages |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based | ~80 | Renewable, easier separation from water than THF. wikipedia.orgnih.gov |

| Cyclopentyl methyl ether (CPME) | Synthetic | 106 | High boiling point, stable in acid/base, low peroxide formation. wikipedia.org |

Lifecycle Assessment Considerations in Chemical Processes

A comprehensive evaluation of the environmental impact of a chemical like Dimethyl 2-ethoxypropanedioate requires a Lifecycle Assessment (LCA). An LCA considers all stages of a product's life, from raw material extraction and manufacturing to its use and final disposal. ijsrd.comscottbader.comscottbader.com

For a specialty chemical, the LCA would quantify inputs such as energy and raw materials, and outputs like emissions to air, water, and soil, as well as waste generation at each stage. epa.govecmpcb.in

Key Stages in the Lifecycle of Dimethyl 2-ethoxypropanedioate for LCA:

Cradle-to-Gate: This stage would analyze the environmental impact of producing Dimethyl 2-ethoxypropanedioate, including the extraction and processing of raw materials (e.g., natural gas for methanol, crude oil for ethylene (B1197577) for the ethoxy group), the energy consumed during synthesis, and the waste generated. scottbader.comscottbader.com

Use Phase: The environmental impact during the application of Dimethyl 2-ethoxypropanedioate would depend on its function. If used as a solvent, its volatility and potential for release into the atmosphere would be key factors. If used as a reactant, the efficiency of the subsequent reaction and the nature of the final product would be important.

End-of-Life: This stage assesses the fate of the compound after its use. Ideally, it would biodegrade into harmless substances. If not, its potential for persistence, bioaccumulation, and toxicity in the environment would need to be evaluated.

Currently, a specific LCA for Dimethyl 2-ethoxypropanedioate is not publicly available. However, by analyzing the potential synthetic routes and comparing them to similar compounds for which LCA data exists, a preliminary assessment could be made. Such an analysis would highlight the hotspots in the lifecycle with the highest environmental impact, guiding future research towards more sustainable alternatives. For example, shifting from petrochemical-based feedstocks to bio-based ones could significantly reduce the carbon footprint in the cradle-to-gate phase.

Future Perspectives and Interdisciplinary Research Directions

Exploration of Novel Analogues and Functionalized Derivatives

The core structure of dimethyl ethoxypropanedioate serves as a versatile scaffold for the synthesis of novel analogues. By varying the ester groups (e.g., using longer alkyl chains, or aromatic alcohols) and modifying the ethoxy substituent, a diverse library of compounds can be generated. These new derivatives could exhibit a range of physical and chemical properties, making them suitable for various applications. For instance, the introduction of specific functional groups could lead to the development of new pharmaceutical intermediates or specialized polymers. The synthesis of such analogues would likely follow established protocols for the alkylation and acylation of malonic esters. chemicalbook.com

Integration with Automated Synthesis and Flow Chemistry Platforms

The synthesis of dimethyl ethoxypropanedioate and its analogues is well-suited for integration into automated synthesis and flow chemistry platforms. These technologies allow for high-throughput screening of reaction conditions, rapid optimization of synthetic routes, and safer handling of reagents. The precise control over reaction parameters such as temperature, pressure, and reaction time offered by flow chemistry can lead to higher yields and purities. This approach would accelerate the discovery of new derivatives with desired properties and facilitate their production on a larger scale.

Potential in Catalyst Development and Ligand Design

The oxygen atoms within the ester and ether functionalities of dimethyl ethoxypropanedioate have the potential to act as coordination sites for metal ions. This suggests that the molecule and its derivatives could be explored as ligands in the development of novel catalysts. By incorporating this malonate structure into larger, more complex ligand frameworks, it may be possible to fine-tune the electronic and steric properties of a metal center, leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Synergistic Research with Material Science and Chemical Engineering

The diester functionality of dimethyl ethoxypropanedioate makes it a potential monomer for the synthesis of polyesters. nih.gov Collaborative research with material scientists and chemical engineers could lead to the development of new polymers with tailored properties such as biodegradability, thermal stability, and mechanical strength. nih.gov For example, copolymerization with other monomers could result in materials with unique characteristics suitable for applications in packaging, biomedical devices, or as engineering plastics. nih.gov Furthermore, the ethoxy group offers a site for post-polymerization modification, allowing for the fine-tuning of material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.